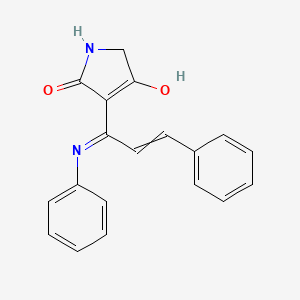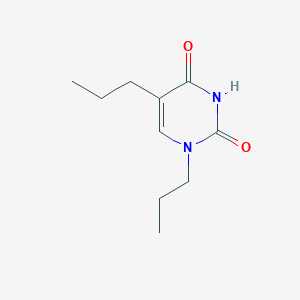
Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl-: is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-1-fluoroethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions where the fluoroethyl group is reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of benzene derivatives with different substituents replacing the chlorine atom.
Oxidation: Formation of benzene, 1-(2-fluoroethyl)-4-methylbenzoic acid.
Reduction: Formation of benzene, 1-(2-ethyl)-4-methyl-.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s hydrophobicity and overall molecular conformation.
Comparaison Avec Des Composés Similaires
Benzene, 1-chloro-2-(trifluoromethyl)-: Similar in structure but with a trifluoromethyl group instead of a fluoroethyl group.
Benzene, 1-chloro-4-(trifluoromethyl)-: Similar in structure but with a trifluoromethyl group at a different position on the benzene ring.
Uniqueness:
- The presence of both chlorine and fluorine atoms in the fluoroethyl group provides unique reactivity and interaction profiles.
- The specific positioning of the substituents on the benzene ring can lead to distinct chemical and physical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61592-49-2 |
|---|---|
Formule moléculaire |
C9H10ClF |
Poids moléculaire |
172.63 g/mol |
Nom IUPAC |
1-(2-chloro-1-fluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 |
Clé InChI |
KBCBATVZYXUMJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


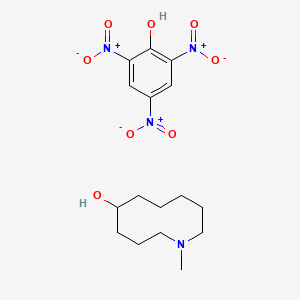
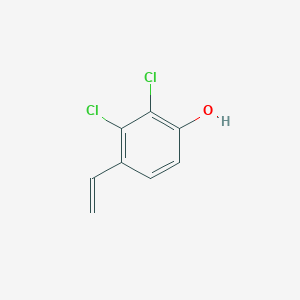
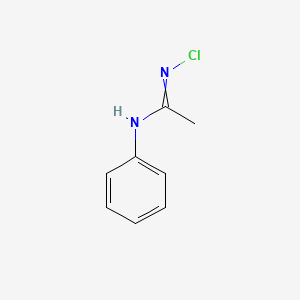
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
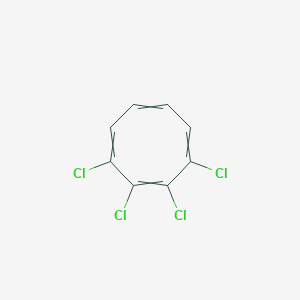
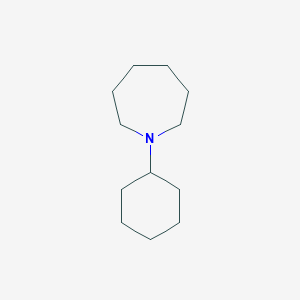
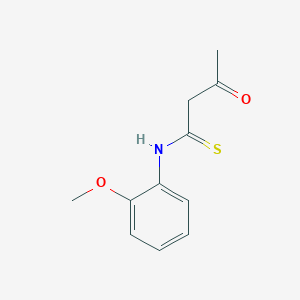

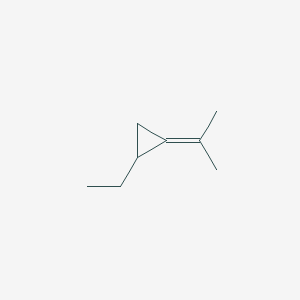
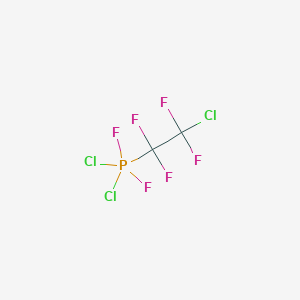
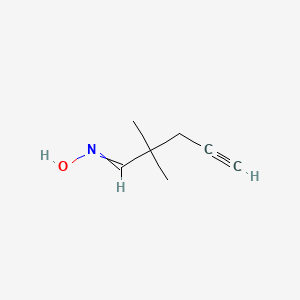
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
